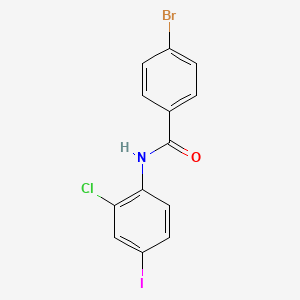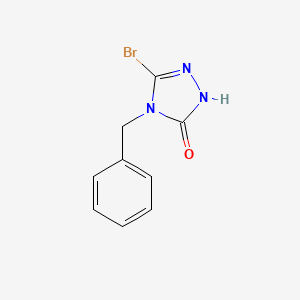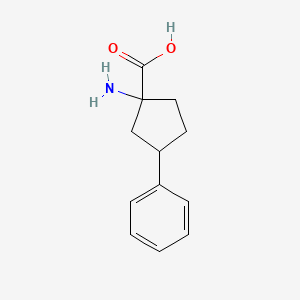
3-Bromo-6-(pyridin-3-yl)pyridazine
Descripción general
Descripción
3-Bromo-6-(pyridin-3-yl)pyridazine is a heterocyclic compound with potential applications in scientific research. This compound is of interest due to its unique chemical structure and its potential to interact with biological systems. In
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-(pyridin-3-yl)pyridazine is not fully understood. However, it is believed to inhibit enzyme activity by binding to the active site of the enzyme. This binding prevents the enzyme from functioning properly, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, it has been shown to exhibit cytotoxic activity against several cancer cell lines in vitro. Additionally, it has been shown to inhibit the growth of tumors in animal models, suggesting that it may have potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Bromo-6-(pyridin-3-yl)pyridazine in lab experiments is its potential to inhibit enzyme activity. This property makes it a useful tool for studying enzyme function and regulation. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for research on 3-Bromo-6-(pyridin-3-yl)pyridazine. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy and safety in vivo. Additionally, research on the mechanism of action of this compound could lead to the development of new drugs that target specific enzymes. Finally, studies on the toxicity and environmental impact of this compound are needed to ensure its safe use in research and development.
Conclusion:
In conclusion, this compound is a heterocyclic compound with potential applications in scientific research. Its unique chemical structure and potential to interact with biological systems make it a promising candidate for further research in the areas of cancer treatment and drug development. While its mechanism of action and biochemical and physiological effects are not fully understood, it has been shown to exhibit inhibitory activity against several enzymes and potential anticancer activity in vitro. However, careful handling and disposal procedures must be followed to ensure the safety of researchers. Future research directions include further studies on its potential as an anticancer agent, its mechanism of action, and its toxicity and environmental impact.
Aplicaciones Científicas De Investigación
3-Bromo-6-(pyridin-3-yl)pyridazine has potential applications in scientific research. This compound has been shown to exhibit inhibitory activity against several enzymes such as tyrosine kinases and cyclin-dependent kinases. Additionally, it has been shown to have potential anticancer activity in vitro. These properties make it a promising candidate for further research in the areas of cancer treatment and drug development.
Propiedades
IUPAC Name |
3-bromo-6-pyridin-3-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-9-4-3-8(12-13-9)7-2-1-5-11-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBBEDNMZSDEPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671690 | |
| Record name | 3-Bromo-6-(pyridin-3-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159818-53-7 | |
| Record name | 3-Bromo-6-(pyridin-3-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



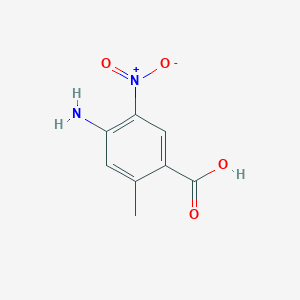
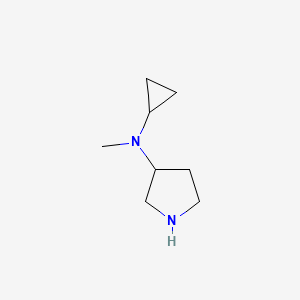


![Imidazo[2,1-B]thiazole-2-carboxylic acid](/img/structure/B1502662.png)




